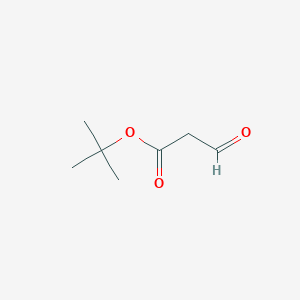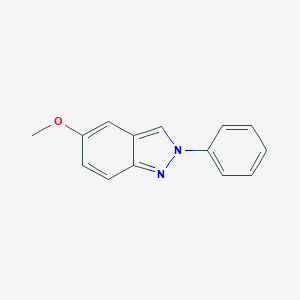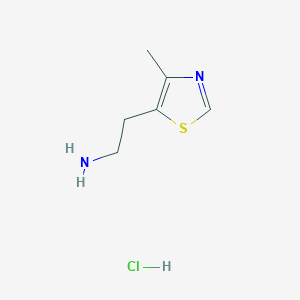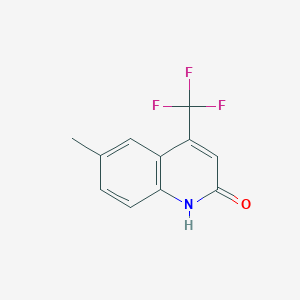
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is a chemical compound with the linear formula C11H8F3NO . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is represented by the InChI code: 1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) . The molecular weight of this compound is 227.19 .Physical And Chemical Properties Analysis
“2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación
Anticorrosive Properties
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline and its derivatives are widely recognized for their anticorrosive properties. Quinoline derivatives, including those with hydroxyl, methoxy, amino, and nitro polar substituents, are known for their effective adsorption and formation of stable chelating complexes with metallic surfaces. This action prevents metallic corrosion and is primarily attributed to the high electron density of these compounds. They have been actively researched for their utility as anticorrosive materials in various industrial applications (Verma, Quraishi & Ebenso, 2020).
Biological Activities
Quinoline derivatives, including the 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, are central in medicinal chemistry due to their vast array of biological activities. They are found in compounds exhibiting antitumor, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties, among others. Their significant bioactivity makes them potential candidates for drug development and other therapeutic applications (Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinoline derivatives into π-extended conjugated systems has shown promising potential in the creation of novel optoelectronic materials. These materials are valuable for applications related to photo- and electroluminescence, such as in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinoline and pyrimidine rings in these compounds contribute significantly to their luminescent and electroluminescent properties (Lipunova, Nosova, Charushin & Chupakhin, 2018).
Propiedades
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJROJRNPOWDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299215 |
Source


|
| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
CAS RN |
1828-96-2 |
Source


|
| Record name | 1828-96-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

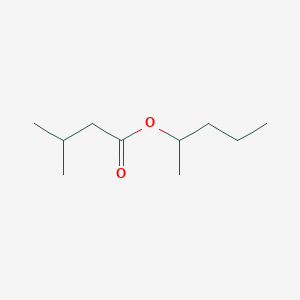
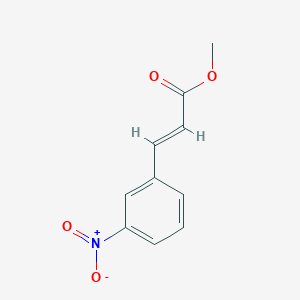
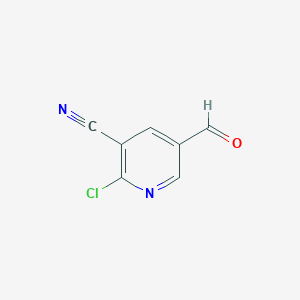
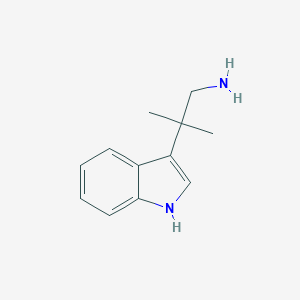
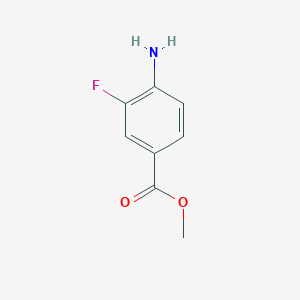
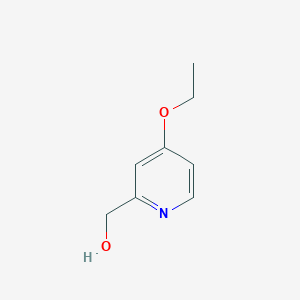
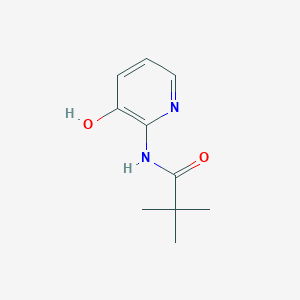
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)
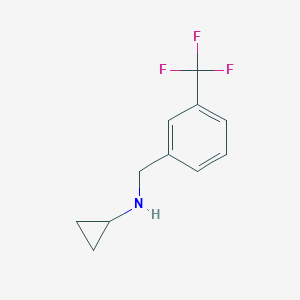
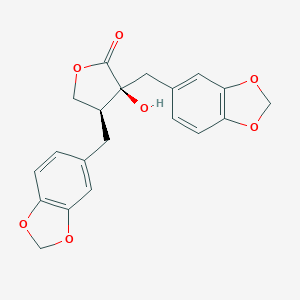
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
